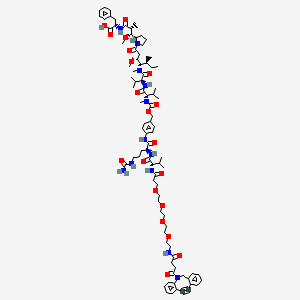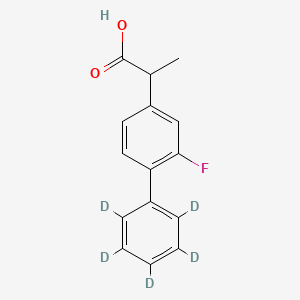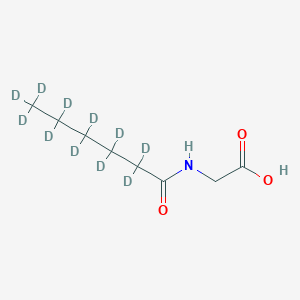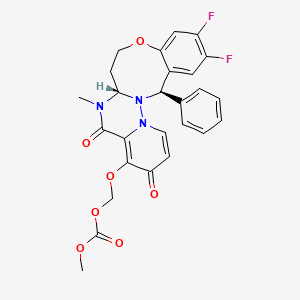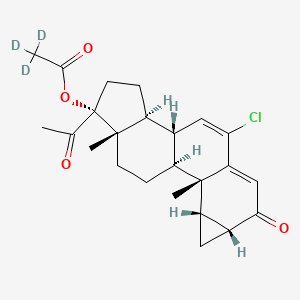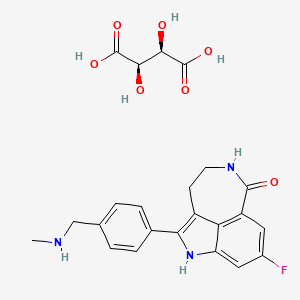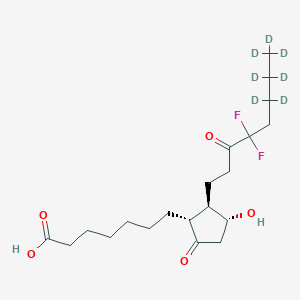
Lubiprostone-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lubiprostone-d7 is a deuterated form of Lubiprostone, a prostaglandin E1 derivative. It is primarily used as a reference standard in analytical and research applications. Lubiprostone itself is known for its role in treating chronic idiopathic constipation and irritable bowel syndrome with constipation by activating chloride channels in the gastrointestinal tract .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lubiprostone-d7 involves the incorporation of deuterium atoms into the Lubiprostone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to ensure the efficient and consistent incorporation of deuterium atoms. The production process is designed to meet regulatory standards for purity and quality .
化学反応の分析
Types of Reactions
Lubiprostone-d7, like its non-deuterated counterpart, can undergo various chemical reactions including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions can vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Lubiprostone-d7 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Helps in studying the metabolic pathways and biological effects of Lubiprostone.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Lubiprostone.
Industry: Employed in the development and quality control of pharmaceutical formulations
作用機序
Lubiprostone-d7, like Lubiprostone, activates type 2 chloride channels (ClC-2) on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of a chloride-rich fluid into the intestinal lumen, which increases intestinal motility and facilitates bowel movements. The molecular targets and pathways involved include the chloride channels and associated signaling pathways that regulate fluid secretion and motility .
類似化合物との比較
Similar Compounds
Lubiprostone: The non-deuterated form, used for similar therapeutic purposes.
Linaclotide: Another compound used to treat constipation, but works by activating guanylate cyclase-C receptors.
Plecanatide: Similar to Linaclotide, it also activates guanylate cyclase-C receptors.
Uniqueness
Lubiprostone-d7 is unique due to its deuterium labeling, which provides advantages in analytical and research applications. The deuterium atoms make it distinguishable from its non-deuterated counterpart in mass spectrometry, allowing for more precise studies of its pharmacokinetics and metabolism .
特性
分子式 |
C20H32F2O5 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17-/m1/s1/i1D3,2D2,3D2 |
InChIキー |
DBVFKLAGQHYVGQ-QHZIEZROSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F |
正規SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


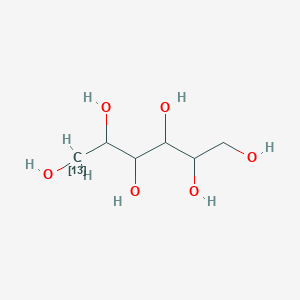
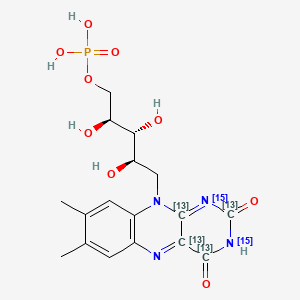

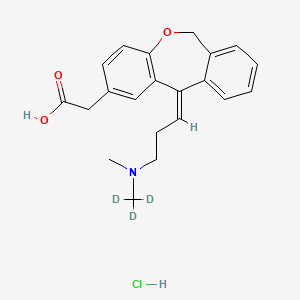
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
